

A Comparative Guide to the Environmental Impact of Halobutanes

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Compound of Interest

Compound Name: 1-Fluorobutane

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This guide provides an objective comparison of the environmental impact of various halobutanes, focusing on key metrics such as Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The information is supported by established scientific data and outlines the experimental methodologies used for these determinations.

Quantitative Environmental Impact Data

The following table summarizes the atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP) for a selection of halobutanes. These values are critical for assessing the environmental suitability of these compounds in various applications, including as refrigerants, blowing agents, and solvents. Data is primarily sourced from the World Meteorological Organization's (WMO) "Scientific Assessment of Ozone Depletion: 2022".

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Compound Name	Chemical Formula	Atmospheric Lifetime (years)	Ozone Depletion Potential (ODP)	Global Warming Potential (GWP-100yr)	Halocarbon Class
Hydrochlorofluorocarbons (HCFCs)					
HCFC-333	C ₄ H ₃ F ₄ Cl ₃	4.5	0.02 - 0.12	~700	HCFC
HCFC-353	C ₄ H ₄ F ₃ Cl ₃	1.6	0.01 - 0.05	~200	HCFC
Hydrofluorocarbons (HFCs)					
HFC-365mfc	CF ₃ CH ₂ CF ₂ CH ₃	8.9	0	804	HFC
HFC-338pcc	CHF ₂ CF ₂ CF ₂ CHF ₂	19.3	0	4270	HFC
Hydrofluoroolefins (HFOs)					
HFO-1336mzz(Z)	CF ₃ CH=CHF ₃	0.06	~0	<1	HFO
HFO-1336mzz(E)	CF ₃ CH=CHF ₃	0.04	~0	~2	HFO
Perfluorocarbons (PFCs)					
c-C ₄ F ₈	cyclo-C ₄ F ₈	3200	0	10300	PFC

Note: Values can vary slightly depending on the specific isomer and the evaluation methodology. The GWP values are for a 100-year time horizon.

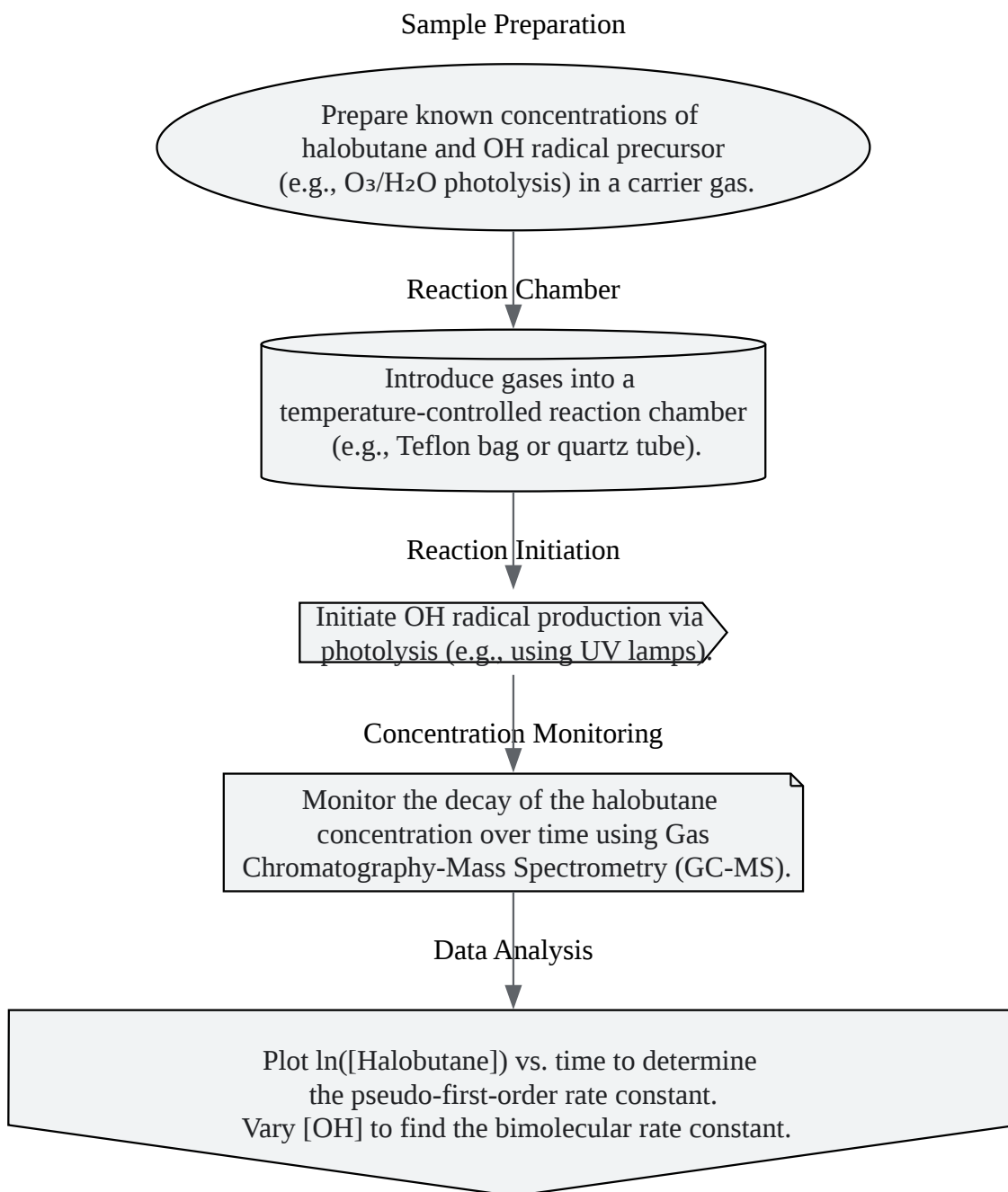
Experimental Protocols for Determining Environmental Impact

The determination of ODP and GWP values relies on a combination of laboratory measurements and atmospheric modeling.^{[6][7]} Below are detailed methodologies for the key experiments that provide the foundational data for these models.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a halobutane is a crucial parameter as it dictates the duration over which it can exert its environmental effects. The primary experimental approach involves determining the rate constants of the reactions that remove the compound from the atmosphere, principally with the hydroxyl (OH) radical.

Experimental Workflow for Determining Reaction Rate Constants:



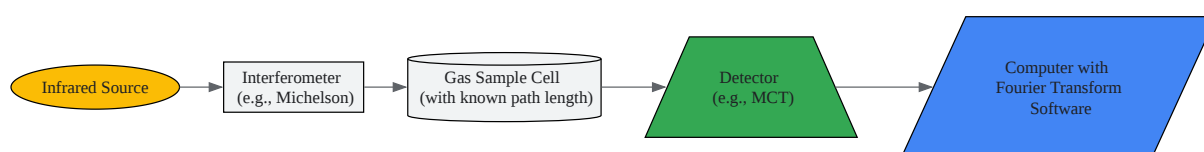
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Workflow for determining the atmospheric lifetime of a halobutane.

Measurement of Infrared Absorption Spectrum

The ability of a halobutane to contribute to global warming is determined by its efficiency in absorbing infrared radiation in the atmospheric window. This is quantified by measuring its infrared absorption spectrum. Fourier Transform Infrared (FTIR) spectroscopy is the standard technique for this purpose.[8][9][10][11][12]

Experimental Setup for Gas-Phase FTIR Spectroscopy:



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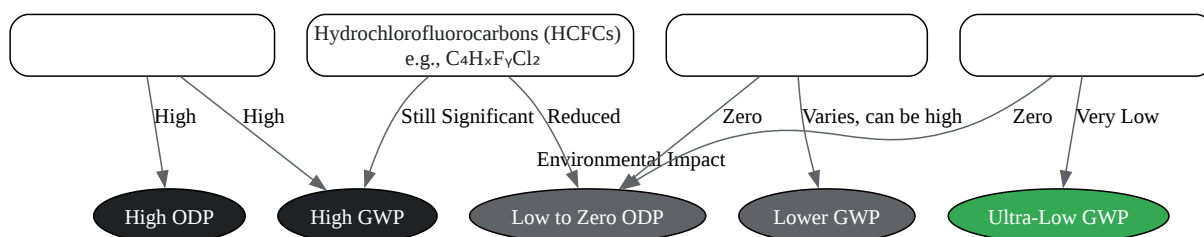
Schematic of a Fourier Transform Infrared (FTIR) spectrometer for gas analysis.

Methodology:

- **Sample Preparation:** A known concentration of the halobutane gas is prepared in a carrier gas (e.g., nitrogen) and introduced into a gas cell with a known path length.
- **Background Spectrum:** A background spectrum is recorded with the gas cell filled only with the carrier gas to account for any absorption by the gas cell windows and the carrier gas itself.[9]
- **Sample Spectrum:** The infrared spectrum of the halobutane sample is then recorded.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the halobutane.
- **Cross-Section Calculation:** The absorption cross-section is calculated from the absorbance using the Beer-Lambert law, which relates absorbance to the concentration of the gas, the path length of the gas cell, and the absorption cross-section.

Logical Relationships of Halobutane Classes and Environmental Impact

The environmental impact of halobutanes is directly linked to their chemical composition, specifically the presence and type of halogen atoms. The following diagram illustrates the progression of halobutane classes and their corresponding environmental impacts.



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